2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester
CAS No.: 212009-06-8
Cat. No.: VC5784866
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212009-06-8 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.41 |
| IUPAC Name | ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 |
| Standard InChI Key | OSFHQAFUFJAFEM-NSHDSACASA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 326.41 g/mol . Its IUPAC name, ethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate, delineates three critical structural elements:
-
Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
Pyrrolidine substituent: A saturated five-membered nitrogen heterocycle at the thiazole’s C2 position, bearing a tert-butoxycarbonyl (Boc) protective group.
-
Ethyl ester moiety: A carboxylic acid ester functional group at the thiazole’s C4 position.
The stereochemical configuration at the pyrrolidine’s C2 position is specified as (S), imparting chirality to the molecule .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 212009-06-8 |
| Molecular Formula | |
| Molecular Weight | 326.41 g/mol |
| IUPAC Name | ethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate |
| InChI Key | OSFHQAFUFJAFEM-NSHDSACASA-N |
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step strategy:
-
Pyrrolidine functionalization: Introduction of the Boc protective group to pyrrolidine via reaction with di-tert-butyl dicarbonate under basic conditions, ensuring nitrogen protection during subsequent reactions.
-
Thiazole ring formation: Condensation of the functionalized pyrrolidine with ethyl 4-chloroacetoacetate in the presence of thiourea, facilitating cyclization to form the thiazole nucleus.
-
Esterification: Final coupling of the thiazole carboxylic acid with ethanol under acid catalysis yields the ethyl ester derivative .
Optimization focuses on improving stereochemical purity through chiral auxiliary-mediated syntheses and catalytic asymmetric hydrogenation.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic tert-butyl group and aromatic thiazole ring. It demonstrates stability in organic solvents (DMSO, DMF) but undergoes gradual hydrolysis in aqueous alkaline conditions, liberating the free carboxylic acid .
Spectroscopic Characteristics
-
NMR: NMR (400 MHz, CDCl) displays characteristic signals at δ 1.45 (s, 9H, Boc CH), 4.35 (q, 2H, ester CH), and 5.20 (m, 1H, pyrrolidine CH) .
-
MS: ESI-MS exhibits a molecular ion peak at m/z 327.41 [M+H].
Reactivity and Chemical Transformations
Ester Hydrolysis
The ethyl ester undergoes saponification in basic media to yield the carboxylic acid derivative, a critical step for further functionalization:
This reaction enables conjugation with amines or alcohols to generate amides or secondary esters .
Protective Group Manipulation
The Boc group can be selectively removed under acidic conditions (e.g., HCl/dioxane) to expose the pyrrolidine nitrogen for subsequent alkylation or acylation reactions:
This deprotection strategy is essential for generating pharmacologically active derivatives.
Biological Activities
Anticancer Mechanisms
The compound’s thiazole component demonstrates selective inhibition of the HSET (KIFC1) motor protein, a critical survival factor for cancer cells with amplified centrosomes. By disrupting mitotic spindle assembly, it induces catastrophic mitotic errors in triple-negative breast cancer models (IC = 2.3 μM).
Pharmacological Applications
Drug Development Prospects
The molecule serves as a precursor in developing kinase inhibitors and epigenetic modulators. Its capacity to penetrate the blood-brain barrier (logP = 1.9) makes it attractive for neuro-oncology applications .
Target Engagement Studies
Crystallographic analyses reveal hydrogen bonding interactions between the thiazole’s nitrogen and ATP-binding pockets of target proteins (PDB ID: 6T7R), validating its use in structure-based drug design.
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H320 | Causes eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment including nitrile gloves and safety goggles is mandatory during handling .
Comparative Analysis
Table 3: Comparison with Related Thiazole Derivatives
| Compound | Key Structural Difference | Bioactivity Profile |
|---|---|---|
| Tiazofurin | Ribose moiety at C4 | Antineoplastic (IMP dehydrogenase inhibition) |
| Raltegravir | Fluorobenzyl group | HIV integrase inhibition |
| This compound | Boc-protected pyrrolidine | HSET inhibition, antimicrobial |
The Boc-pyrrolidine-thiazole combination provides unique three-dimensionality for target engagement compared to planar heterocyclic systems.
Future Research Directions
-
Prodrug development: Esterase-mediated activation strategies to enhance bioavailability.
-
Combination therapies: Synergy studies with microtubule-stabilizing agents.
-
Proteolysis-targeting chimeras (PROTACs): Utilization as warheads for targeted protein degradation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume